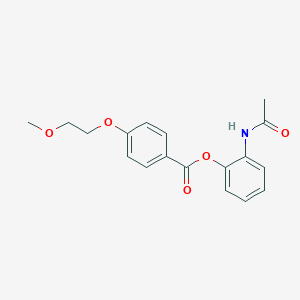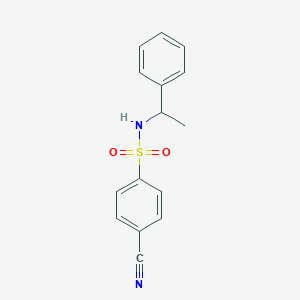
4-cyano-N-(1-phenylethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-N-(1-phenylethyl)benzenesulfonamide is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mecanismo De Acción
The mechanism of action of 4-cyano-N-(1-phenylethyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the development of cancer and inflammation. It may also act as an agonist or antagonist of certain receptors in the body, leading to its analgesic and antitumor effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of certain cancer cells in vitro and in vivo. Additionally, this compound has been tested for its ability to inhibit the activity of certain enzymes that are involved in the development of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-cyano-N-(1-phenylethyl)benzenesulfonamide in lab experiments is its high purity and stability. This compound can be synthesized in good yields and purity using various methods, making it a reliable and consistent reagent for research. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the research on 4-cyano-N-(1-phenylethyl)benzenesulfonamide. One direction is to study its potential applications in treating other diseases, such as autoimmune disorders and neurodegenerative diseases. Another direction is to develop more efficient and cost-effective methods for synthesizing this compound. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
Several methods have been developed for synthesizing 4-cyano-N-(1-phenylethyl)benzenesulfonamide. One of the most commonly used methods involves the reaction of 4-cyanobenzenesulfonyl chloride with phenethylamine in the presence of a base such as triethylamine. This method yields the desired product in good yields and purity. Other methods involve the use of different starting materials and reagents, and the choice of method depends on the specific application of the compound.
Aplicaciones Científicas De Investigación
4-cyano-N-(1-phenylethyl)benzenesulfonamide has been studied for its potential applications in medicine. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been tested for its ability to inhibit the activity of certain enzymes that are involved in the development of cancer. Additionally, this compound has been studied for its potential as a diagnostic tool for certain diseases.
Propiedades
Fórmula molecular |
C15H14N2O2S |
|---|---|
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
4-cyano-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H14N2O2S/c1-12(14-5-3-2-4-6-14)17-20(18,19)15-9-7-13(11-16)8-10-15/h2-10,12,17H,1H3 |
Clave InChI |
GVGIYIRFGGOZQY-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#N |
SMILES canónico |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B263302.png)
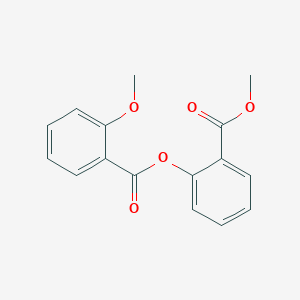
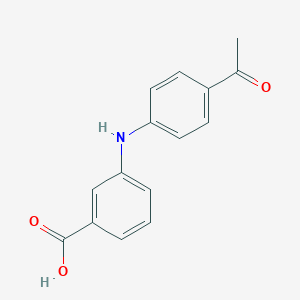
![2-[(Cyanomethyl)(phenyl)amino]benzoic acid](/img/structure/B263316.png)

![[4-(Diphenylmethyl)piperazin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone](/img/structure/B263319.png)
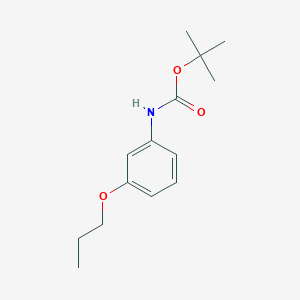
![N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B263321.png)
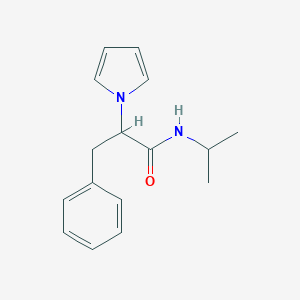
![N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline](/img/structure/B263328.png)
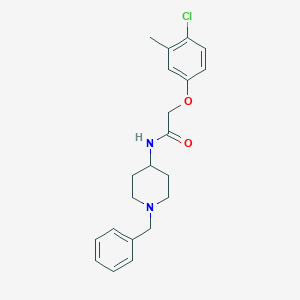
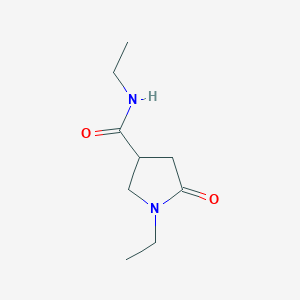
![1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B263345.png)
